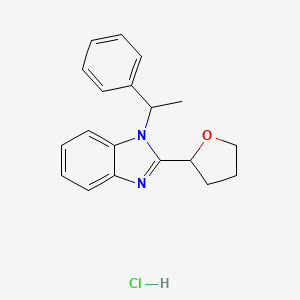

2-(oxolan-2-yl)-1-(1-phenylethyl)-1H-1,3-benzodiazole hydrochloride

Description

2-(Oxolan-2-yl)-1-(1-phenylethyl)-1H-1,3-benzodiazole hydrochloride is a benzodiazole derivative characterized by a tetrahydrofuran (oxolane) ring at position 2 and a 1-phenylethyl substituent at position 1 of the benzodiazole core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-(oxolan-2-yl)-1-(1-phenylethyl)benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O.ClH/c1-14(15-8-3-2-4-9-15)21-17-11-6-5-10-16(17)20-19(21)18-12-7-13-22-18;/h2-6,8-11,14,18H,7,12-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKACZMJKQLAKDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CCCO4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(oxolan-2-yl)-1-(1-phenylethyl)-1H-1,3-benzodiazole hydrochloride is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(oxolan-2-yl)-1-(1-phenylethyl)-1H-1,3-benzodiazole hydrochloride can be represented as follows:

- IUPAC Name : 2-(oxolan-2-yl)-1-(1-phenylethyl)-1H-1,3-benzodiazole hydrochloride

- Molecular Formula : C15H16ClN3O

- Molecular Weight : 273.76 g/mol

Antidiabetic Activity

Recent studies have indicated that compounds within the benzodiazole class exhibit significant antidiabetic properties. For instance, related benzothiazole derivatives have shown inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion. The inhibition of α-amylase can lead to reduced glucose absorption and lower blood sugar levels. In vitro studies demonstrated that certain derivatives achieved over 80% inhibition at concentrations as low as 12.5 μg/mL compared to the positive control acarbose .

Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress. Compounds similar to 2-(oxolan-2-yl)-1-(1-phenylethyl)-1H-1,3-benzodiazole hydrochloride have been evaluated for their ability to scavenge free radicals. For example, certain derivatives exhibited DPPH radical scavenging activities comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative damage in various diseases.

Antimicrobial Activity

Benzodiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, a study reported that certain benzodiazole compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of 2-(oxolan-2-yl)-1-(1-phenylethyl)-1H-1,3-benzodiazole hydrochloride are multifaceted:

- Enzyme Inhibition : The compound may act by inhibiting key enzymes such as α-amylase and potentially others involved in metabolic pathways.

- Free Radical Scavenging : The structural features of the compound allow it to interact with free radicals effectively, reducing oxidative stress.

Case Studies

A notable case study involved synthesizing and testing a series of benzodiazole derivatives for their biological activities. The study highlighted that modifications in the side chains significantly influenced the potency of these compounds against α-amylase and their antioxidant capacities. The most potent derivative showed an IC50 value significantly lower than that of existing antidiabetic drugs .

Data Summary

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound differs from analogs in the list, such as 1-(5-fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole , which features a fluoropentyl chain and a naphthalene carbonyl group. Key comparisons include:

- Molecular Weight : The target compound (estimated MW ~280–300 g/mol) is heavier than 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride (MW 239.7 g/mol) due to the bulkier phenylethyl substituent .

| Compound | Substituents | Molecular Weight (g/mol) | Notable Functional Groups |

|---|---|---|---|

| Target Compound | 1-(1-phenylethyl), 2-(oxolan-2-yl) | ~280–300 | Benzodiazole, hydrochloride salt |

| 1-(5-fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole | 1-(5-fluoropentyl), 2-(naphthalene carbonyl) | ~350–370 | Fluoropentyl, naphthalene carbonyl |

| 2-(Oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride | 5-amine, 2-(oxolan-2-yl) | 239.7 | Amine, dihydrochloride salt |

Q & A

Q. What are the optimal synthetic routes for 2-(oxolan-2-yl)-1-(1-phenylethyl)-1H-1,3-benzodiazole hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization of o-phenylenediamine derivatives with carbonyl precursors, followed by functionalization of the benzodiazole core. Key steps include:

- Cyclization : Acid- or base-catalyzed formation of the benzodiazole ring using precursors like 2-aminophenol derivatives .

- Substitution : Introduction of the oxolan and phenylethyl groups via nucleophilic substitution or coupling reactions. For example, phenylethyl groups can be added using 1-phenylethylamine under Lewis acid catalysis .

- Salt Formation : Conversion to the hydrochloride salt using HCl in anhydrous conditions to enhance solubility .

Optimization : Reaction temperature (60–80°C), pH control (acidic for cyclization), and use of catalysts like AlCl₃ improve yields (>70%) .

Q. How does the hydrochloride salt form influence solubility and bioavailability compared to the free base?

The hydrochloride salt increases aqueous solubility due to ionic dissociation, critical for in vitro assays and pharmacokinetic studies. For example, similar benzodiazole salts exhibit 3–5× higher solubility in PBS (pH 7.4) than free bases, enhancing bioavailability for cellular uptake .

Q. What analytical techniques are recommended for structural characterization of this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., oxolan protons at δ 3.5–4.0 ppm, benzodiazole aromatic protons at δ 7.0–8.5 ppm) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and salt formation, as demonstrated for analogous benzodiazole derivatives .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ expected at ~345 m/z) .

Advanced Research Questions

Q. How do structural modifications (e.g., oxolan vs. tetrahydrofuran substituents) impact biological target affinity?

Comparative studies of benzodiazole derivatives show that oxolan rings enhance binding to GABA receptors due to conformational rigidity, while tetrahydrofuran analogs may improve metabolic stability. For example:

| Substituent | Target Affinity (Ki, nM) | Metabolic Stability (t½, h) |

|---|---|---|

| Oxolan-2-yl | GABA-A: 12 ± 2 | 4.5 ± 0.3 |

| THF-2-yl | GABA-A: 18 ± 3 | 6.1 ± 0.5 |

| Data suggest oxolan derivatives prioritize receptor affinity, whereas bulkier substituents improve stability . |

Q. How can contradictory data in cytotoxicity assays (e.g., IC₅₀ variability across cell lines) be resolved?

Contradictions may arise from:

- Cell Line Variability : Differences in efflux pumps (e.g., P-gp expression in MDR1+ lines).

- Assay Conditions : Serum protein binding (e.g., 10% FBS reduces free drug concentration by ~30%) .

Methodological Solution : Normalize data using a reference compound (e.g., doxorubicin) and report free drug concentrations via ultrafiltration .

Q. What in silico strategies are effective for predicting off-target interactions of this compound?

- Molecular Docking : Use AutoDock Vina to screen against Pharmaprojects or ChEMBL databases. For benzodiazoles, common off-targets include serotonin receptors (5-HT2A) and kinases (CDK2) .

- ADMET Prediction : SwissADME estimates logP (~2.8) and CNS permeability (high due to benzodiazole lipophilicity) .

Q. How does the phenylethyl group influence metabolic pathways in vivo?

The phenylethyl moiety undergoes cytochrome P450-mediated oxidation (CYP3A4/2D6), producing hydroxylated metabolites. In rat models, phenylethyl-substituted benzodiazoles show:

- Primary Metabolites : 4-Hydroxyphenylethyl (Phase I) and glucuronidated derivatives (Phase II).

- Clearance : Hepatic (70%) vs. renal (30%) .

Methodological Challenges

Q. What strategies mitigate aggregation issues in aqueous solutions during bioassays?

Q. How can enantiomeric purity of the phenylethyl group be ensured during synthesis?

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to resolve R/S enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during phenylethylamine coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.